BENGHE Foundational & Exploratory

Check Availability & Pricing

Toxicological Profile of Nabam and its
Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nabam

Cat. No.: B031027

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nabam, a dithiocarbamate fungicide, and its principal metabolite, ethylenethiourea (ETU),
present a complex toxicological profile of significant interest in environmental and human
health risk assessment. This technical guide provides a comprehensive overview of the
toxicology of Nabam and ETU, with a focus on quantitative data, detailed experimental
methodologies, and the underlying mechanisms of toxicity. Nabam itself demonstrates
moderate acute toxicity and acts as an enzyme inhibitor. The primary toxicological concern,
however, often shifts to its metabolite, ETU. ETU is classified as a probable human carcinogen
and exhibits clear reproductive and developmental toxicity, with the thyroid gland being a
principal target organ. This document synthesizes the available scientific data to serve as a
critical resource for professionals in toxicology, drug development, and regulatory sciences.

Introduction

Nabam (disodium ethylenebisdithiocarbamate) is a fungicide that has been used in agriculture
and industry. Its toxicological profile is intrinsically linked to its degradation and metabolic
conversion to ethylenethiourea (ETU). Understanding the distinct and overlapping toxicities of
both the parent compound and its metabolite is crucial for a thorough risk assessment. This
guide delves into the acute, subchronic, chronic, reproductive, developmental, and genotoxic
effects of Nabam and ETU, presenting quantitative data in a comparative format and detailing
the experimental protocols used to derive this information.
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Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for Nabam and its
primary metabolite, Ethylenethiourea (ETU).

Table 1: Acute Toxicity Data

. Route of
Compound Test Species o ) LD50 Value Reference
Administration

Nabam Rat Oral 395 mg/kg [1]
Nabam Rat Oral ~1400 mg/kg 2]
Ethylenethiourea 545 - 1832

Rat Oral [3][41[5]
(ETU) mg/kg

Table 2: Subchronic Oral Toxicity Data
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Table 3: Chronic Toxicity and Carcinogenicity Data
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NOAEL LOAEL Key
Compoun Test Study Effects Referenc
. . (mg/kg/lda (mglkg/da
d Species Duration Observed e
y) y) at LOAEL
Increased
incidence
Ethylenethi of thyroid
ourea Rat 24 months - 6.25 follicular [4]
(ETU) and
papillary
cancers.
Dose-
related
Ethylenethi increased
ourea Rat 18 months - 8.75 incidence [4]
(ETU) of
hyperplasti
C goiter.
Increased
incidence
Ethylenethi of thyroid,
ourea Mouse 2 years - - liver, and [6]
(ETU) pituitary
gland
tumors.

Table 4: Reproductive and Developmental Toxicity Data
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Table 5: Genotoxicity Data
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Test Metabolic
Compound Assay L Result Reference
System Activation
Host- Salmonella
Nabam mediated typhimurium - Negative [8]
assay in mice
) Chinese
Sister-
) Hamster N
Nabam chromatid - Positive [8]
Ovary (CHO)
exchange
cells
In Vivo bone
marrow _
Nabam ] - - Negative [8]
cytogenetic
assay
Conflicting
reports
(generally
Ethylenethiou Salmonella With and considered
Ames Test o ] [7]
rea (ETU) typhimurium without weak or
negative in
mammalian
systems)
] In vivo
Ethylenethiou ) Mouse bone )
micronucleus - Negative [7]
rea (ETU) marrow
assay
Ethylenethiou = Chromosoma  Rat bone )
] - Negative [7]
rea (ETU) | aberrations marrow (oral)

Mechanisms of Toxicity and Signhaling Pathways

Nabam: Enzyme Inhibition

Nabam's primary mechanism of toxicity involves the inhibition of various enzymes, a

characteristic of dithiocarbamates. It can chelate metal ions, particularly copper, which are

essential cofactors for many enzymes. One of the key enzyme systems affected is aldehyde
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dehydrogenase (ALDH). Inhibition of ALDH leads to the accumulation of acetaldehyde, which is
a reactive and toxic metabolite.

Metal lons (e.g., Cu?*)
lates
inhibits

Aldehyde Dehydrogenase (ALDH)

Click to download full resolution via product page

Figure 1: Mechanism of Nabam-induced enzyme inhibition.

Ethylenethiourea (ETU): Thyroid Toxicity

The primary mechanism of ETU-induced thyroid toxicity is the inhibition of thyroid peroxidase
(TPO), a key enzyme in the synthesis of thyroid hormones. This inhibition is considered a non-
genotoxic mechanism. TPO is responsible for the oxidation of iodide and its incorporation into
tyrosine residues on thyroglobulin, as well as the coupling of iodotyrosines to form thyroxine
(T4) and triiodothyronine (T3). By inhibiting TPO, ETU disrupts thyroid hormone synthesis,
leading to a decrease in circulating T4 and T3 levels. This hormonal imbalance triggers a
feedback mechanism in the hypothalamic-pituitary-thyroid (HPT) axis, resulting in increased
secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of
the thyroid by elevated TSH levels can lead to thyroid follicular cell hypertrophy, hyperplasia,
and ultimately, the formation of tumors.
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Figure 2: Signaling pathway of ETU-induced thyroid toxicity.
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Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted following
standardized protocols, primarily those established by the Organisation for Economic Co-
operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD 425: Up-and-Down
Procedure)

Objective: To determine the acute oral median lethal dose (LD50) of a substance.
Methodology:
o Test Animals: Typically, young adult female rats are used.

e Housing and Feeding: Animals are housed in standard conditions with free access to food
and water.

e Dosing: A single animal is dosed with the test substance at a starting dose level below the
estimated LD50.

e Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
e Dose Adjustment:

o If the animal survives, the next animal is dosed at a higher dose level (typically by a factor
of 3.2).

o If the animal dies, the next animal is dosed at a lower dose level.

e Procedure Continuation: This sequential dosing continues until one of the stopping criteria is
met, typically after a series of reversals in outcome (survival/death) have been observed.

» Data Analysis: The LD50 is calculated using the maximum likelihood method based on the
pattern of survivals and deaths.
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Subchronic Oral Toxicity Study (OECD 408: 90-Day
Study)

Objective: To characterize the toxic effects of a substance following repeated oral
administration over a 90-day period and to establish a No-Observed-Adverse-Effect Level
(NOAEL).

Methodology:

o Test Animals: Typically, young adult rodents (e.g., rats) are used, with at least 10 males and
10 females per dose group.

o Dose Groups: At least three dose levels of the test substance and a concurrent control group
are used.

o Administration: The test substance is administered orally (e.g., via gavage, in diet, or in
drinking water) daily for 90 days.

e Observations:
o Clinical Signs: Animals are observed daily for signs of toxicity.
o Body Weight and Food/Water Consumption: Measured weekly.

o Hematology and Clinical Biochemistry: Blood samples are collected at termination (and
optionally at an interim point) for analysis of a wide range of parameters.

o Ophthalmology: Examinations are performed prior to dosing and at termination.

e Pathology:

[¢]

Gross Necropsy: All animals are subjected to a full gross necropsy.

o

Organ Weights: Key organs are weighed.

o

Histopathology: A comprehensive set of tissues from all animals in the control and high-
dose groups are examined microscopically. Tissues from lower dose groups showing
treatment-related effects are also examined.
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Data Analysis: Statistical analysis is performed to identify dose-related effects and to
determine the NOAEL and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Prenatal Developmental Toxicity Study (OECD 414)

Objective: To assess the potential of a substance to cause adverse effects on the pregnant

female and the developing embryo and fetus.

Methodology:

Test Animals: Pregnant females of a rodent (e.g., rat) and a non-rodent (e.g., rabbit) species
are typically used.

Dose Groups: At least three dose levels and a control group are used.

Administration: The test substance is administered daily during the period of major
organogenesis.

Maternal Observations:

o Clinical Signs: Females are observed daily for signs of toxicity.

o Body Weight and Food Consumption: Monitored throughout gestation.
Fetal Evaluation:

o Near the end of gestation, females are euthanized, and the uterus is examined for the
number of corpora lutea, implantations, resorptions, and live and dead fetuses.

o Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Data Analysis: The incidence of maternal and developmental toxicity is analyzed to
determine NOAELs and LOAELSs for both maternal and developmental effects.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To detect gene mutations induced by a test substance.
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Figure 3: Experimental workflow for the Ames Test.

Mammalian Erythrocyte Micronucleus Test (OECD 474)
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Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.
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Figure 4: Experimental workflow for the In Vivo Micronucleus Assay.

Metabolism and Toxicological Interrelationships

The toxicity of Nabam is closely linked to its metabolism and degradation. In the environment
and in biological systems, Nabam is converted to several metabolites, with ETU being the most

significant from a toxicological standpoint.

primary metabolite
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Figure 5: Relationship between Nabam metabolism and toxicity.

Conclusion

The toxicological profile of Nabam is multifaceted, with its own inherent toxicity and that of its
major metabolite, ethylenethiourea, both contributing to its overall risk profile. Nabam primarily
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acts as an enzyme inhibitor, while ETU is a potent thyroid toxicant, a probable human
carcinogen, and a reproductive and developmental toxicant. A thorough understanding of the
dose-response relationships, mechanisms of action, and the interplay between the parent
compound and its metabolites, as detailed in this guide, is essential for accurate risk
assessment and the development of safe handling and exposure guidelines for these
compounds. This document provides a foundational resource for researchers, scientists, and
drug development professionals engaged in the evaluation of dithiocarbamate fungicides and
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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